molecular formula C6H7NO B1311817 5-cyclopropylIsoxazole CAS No. 415898-82-7

5-cyclopropylIsoxazole

Cat. No. B1311817
CAS RN: 415898-82-7
M. Wt: 109.13 g/mol
InChI Key: FIGXUYQWSMOGBU-UHFFFAOYSA-N
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Description

5-CyclopropylIsoxazole is a compound with the formula C7H7NO3 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in adjacent positions .


Synthesis Analysis

Isoxazoles, including 5-CyclopropylIsoxazole, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their synthetic availability, special chemical and biological properties, and widespread practical use . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

5-CyclopropylIsoxazole has a molecular weight of 153.14 . The melting point is between 96-100 °C .

Scientific Research Applications

Drug Discovery and Development

Isoxazole rings, such as those found in 5-cyclopropylIsoxazole, are commonly utilized in medicinal chemistry due to their presence in many commercially available drugs . The compound’s ability to bind to various biological targets makes it a valuable scaffold for drug discovery. Its diverse chemical properties allow for the creation of a wide range of drug-like molecules, accelerating the development of new medications.

Anticancer Research

Functionalized isoxazole scaffolds, including 5-cyclopropylIsoxazole, have shown potential as anticancer agents . They are explored for their ability to act as histone deacetylase (HDAC) inhibitors, which can modify the expression of genes involved in cancer progression, making them a focus of anticancer drug design.

Antioxidant Properties

The isoxazole moiety is investigated for its antioxidant capabilities . Antioxidants are crucial in combating oxidative stress, which can lead to various diseases, including neurodegenerative disorders. The unique structure of 5-cyclopropylIsoxazole may contribute to its effectiveness as an antioxidant.

Antibacterial and Antimicrobial Activity

Isoxazole derivatives exhibit antibacterial and antimicrobial activities, making them important in the fight against infectious diseases . The cyclopropyl group in 5-cyclopropylIsoxazole could potentially enhance these properties, leading to the development of new antibiotics.

Analgesic and Anti-inflammatory Applications

Isoxazole compounds have been studied for their analgesic and anti-inflammatory effects . These properties are beneficial in developing treatments for pain and inflammatory conditions. The modification of the isoxazole ring, such as the addition of a cyclopropyl group, can influence the compound’s activity in this field.

Antiviral Research

The structure of isoxazole has been associated with antiviral properties . Research into 5-cyclopropylIsoxazole could lead to the discovery of new antiviral drugs, particularly important in the context of emerging viral infections and pandemics.

Anticonvulsant and Antidepressant Effects

Isoxazole derivatives are also recognized for their potential as anticonvulsants and antidepressants . The exploration of 5-cyclopropylIsoxazole in this area could contribute to the treatment of neurological disorders such as epilepsy and depression.

Immunosuppressant Potential

The immunosuppressant activity of isoxazole compounds is another area of interest . This application is particularly relevant in the context of organ transplantation and autoimmune diseases, where controlling the immune response is crucial.

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Given their enormous significance, it’s always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGXUYQWSMOGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these 5-cyclopropylIsoxazole derivatives exert their herbicidal effects? Do they specifically target a particular enzyme?

A1: While the exact mechanism for all derivatives is under investigation, research suggests that some 5-cyclopropylIsoxazole compounds, like II-05 (an isoxazole ring-opening product of I-05), act by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD). [] This enzyme is crucial in plants for synthesizing plastoquinone, a key component for carotenoid biosynthesis. Disrupting HPPD leads to the depletion of protective carotenoids, leaving plants vulnerable to photooxidative damage and ultimately death. This mechanism is similar to that of commercially available HPPD inhibitor herbicides like mesotrione. [] Interestingly, not all derivatives exhibiting herbicidal activity directly inhibit HPPD. For instance, while I-05 demonstrates potent herbicidal action, it doesn't directly inhibit HPPD. It's hypothesized that I-05 might be metabolized within the plant into II-05, which then acts on HPPD. []

Q2: What structural features of these 5-cyclopropylIsoxazole derivatives are important for their herbicidal activity?

A2: Research indicates that the linker connecting the 5-cyclopropylIsoxazole core to other chemical groups significantly influences herbicidal activity. [] For instance, compounds b9 and b10, featuring a flexible linker with six carbon atoms, demonstrated superior herbicidal efficacy compared to analogs with different linkers. [] These findings highlight the importance of linker flexibility and length in optimizing the interactions of these compounds with their targets, ultimately influencing their potency.

Q3: Have any computational studies been conducted to understand the interaction of these compounds with their targets?

A3: Yes, molecular docking studies have been employed to understand how these compounds interact with HPPD. Results indicate that compounds like b9 and b10 can effectively bind to the active site of HPPD, potentially explaining their potent inhibitory effect. [] These computational insights offer valuable information for further optimization of these compounds as herbicides.

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